2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622526
InChI: InChI=1S/C14H17BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C
Molecular Formula: C14H17BO2
Molecular Weight: 228.10 g/mol

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13622526

Molecular Formula: C14H17BO2

Molecular Weight: 228.10 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H17BO2
Molecular Weight 228.10 g/mol
IUPAC Name 2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H17BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3
Standard InChI Key CBSHFDBKCTUYNY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic boronic ester core. The dioxaborolane ring consists of a boron atom bonded to two oxygen atoms, forming a five-membered ring with two geminal methyl groups at the 4- and 5-positions. The boron atom is further substituted with a 2-ethynylphenyl group, introducing a rigid, linear alkyne moiety adjacent to the aromatic system.

Key structural descriptors include:

PropertyValue
Molecular FormulaC14H17BO2\text{C}_{14}\text{H}_{17}\text{BO}_2
Molecular Weight228.10 g/mol
SMILES\text{B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C}
InChI KeyCBSHFDBKCTUYNY-UHFFFAOYSA-N
PubChem CID129946709

The ethynyl group (C≡CH\text{C≡CH}) enhances reactivity toward Sonogashira coupling, while the boronic ester moiety (B(OR)2\text{B(OR)}_2) facilitates Suzuki-Miyaura cross-coupling .

Spectroscopic and Physicochemical Properties

Experimental data from mass spectrometry and nuclear magnetic resonance (NMR) confirm the compound’s structure. The 11B^{11}\text{B} NMR spectrum typically exhibits a signal near 30 ppm, consistent with tetracoordinated boron environments. Infrared (IR) spectroscopy reveals characteristic absorptions for the alkyne (3300cm1\sim 3300 \, \text{cm}^{-1}) and boronic ester (1350cm1\sim 1350 \, \text{cm}^{-1}) functional groups.

Solubility profiling indicates moderate lipophilicity, with a calculated log PP (octanol-water partition coefficient) of 2.91, suggesting preferential solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane . Thermal stability analyses reveal decomposition temperatures above 150°C, making the compound suitable for high-temperature reactions.

Synthetic Methodologies

Direct Synthesis Pathways

The synthesis of 2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically proceeds via a two-step protocol:

  • Lithiation-Electrophilic Trapping: Treatment of 2-bromoethynylbenzene with lithium-halogen exchange reagents (e.g., n-BuLi\text{n-BuLi}), followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yields the target compound.

  • Pinacol Esterification: Alternatively, condensation of 2-ethynylphenylboronic acid with pinacol (C6H14O2\text{C}_6\text{H}_{14}\text{O}_2) under dehydrating conditions forms the boronic ester.

Optimization and Yield Considerations

Yields vary significantly based on reaction conditions. For instance, palladium-catalyzed cross-coupling methodologies report yields up to 89% when using Pd(OAc)2\text{Pd(OAc)}_2 and triphenylphosphine (PPh3\text{PPh}_3) in acetonitrile at 70°C . Critical parameters include:

  • Catalyst loading (5–10 mol% Pd)

  • Base selection (e.g., KOH\text{KOH}, K2CO3\text{K}_2\text{CO}_3)

  • Solvent polarity (aprotic solvents preferred)

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables efficient transmetalation in Suzuki-Miyaura reactions, forming biaryl and heterobiaryl scaffolds. For example, coupling with aryl halides in the presence of Pd(PPh3)4\text{Pd(PPh}_3)_4 and K2CO3\text{K}_2\text{CO}_3 produces conjugated systems with applications in optoelectronics .

Sonogashira Coupling

The ethynyl group participates in Sonogashira reactions with aryl halides, yielding extended π-systems for organic semiconductors. Recent studies demonstrate its utility in synthesizing phenylene-ethynylene polymers with tunable bandgaps .

Functionalization of Heterocycles

The compound serves as a key building block in pharmaceutical synthesis. For instance, coupling with pyridine derivatives under microwave irradiation yields kinase inhibitors with sub-nanomolar IC50_{50} values .

Comparative Analysis with Related Boronic Esters

Compound NameMolecular FormulaKey Functional GroupPrimary Application
2-(2-Ethynylphenyl)-dioxaborolaneC14H17BO2\text{C}_{14}\text{H}_{17}\text{BO}_2EthynylSuzuki-Miyaura coupling
2-[(Trimethylsilyl)ethynyl]phenyl-dioxaborolaneC17H25BO2Si\text{C}_{17}\text{H}_{25}\text{BO}_2\text{Si}Trimethylsilyl-ethynylProtecting group strategies
4,4,5,5-Tetramethyl-2-phenyl-dioxaborolaneC12H17BO2\text{C}_{12}\text{H}_{17}\text{BO}_2PhenylModel Suzuki substrates

The ethynyl derivative exhibits superior reactivity in alkyne-based couplings compared to its trimethylsilyl-protected analogue, which requires deprotection steps prior to further functionalization .

Future Directions and Research Opportunities

  • Catalyst Development: Designing air-stable palladium complexes to enhance coupling efficiency under ambient conditions.

  • Bioconjugation: Exploring ethynyl-boronic esters for site-specific protein labeling via click chemistry.

  • Materials Science: Integrating the compound into metal-organic frameworks (MOFs) for gas storage applications.

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